molecular formula C11H10N4O4S B13866468 4-Amino-n-(5-nitropyridin-2-yl)benzenesulfonamide CAS No. 39588-36-8

4-Amino-n-(5-nitropyridin-2-yl)benzenesulfonamide

Cat. No.: B13866468
CAS No.: 39588-36-8
M. Wt: 294.29 g/mol
InChI Key: HUUWGFYTPQCOGD-UHFFFAOYSA-N
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Description

4-Amino-n-(5-nitropyridin-2-yl)benzenesulfonamide is a chemical compound with the molecular formula C11H10N4O4S. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an amino group, a nitropyridine moiety, and a benzenesulfonamide group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-n-(5-nitropyridin-2-yl)benzenesulfonamide typically involves the reaction of 2-amino-5-nitropyridine with 4-aminobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like ethanol or dimethylformamide (DMF) and a temperature range of 50-80°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-Amino-n-(5-nitropyridin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-n-(5-nitropyridin-2-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.

    Medicine: Investigated for its antimicrobial and anticancer properties.

    Industry: Used in the development of dyes and pigments

Mechanism of Action

The mechanism of action of 4-Amino-n-(5-nitropyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma or inhibiting tumor growth in cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-n-(5-nitropyridin-2-yl)benzenesulfonamide is unique due to its nitropyridine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds, making it a valuable compound for specific applications in research and industry .

Properties

CAS No.

39588-36-8

Molecular Formula

C11H10N4O4S

Molecular Weight

294.29 g/mol

IUPAC Name

4-amino-N-(5-nitropyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C11H10N4O4S/c12-8-1-4-10(5-2-8)20(18,19)14-11-6-3-9(7-13-11)15(16)17/h1-7H,12H2,(H,13,14)

InChI Key

HUUWGFYTPQCOGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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